RIP1 kinase inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RIP1 kinase inhibitor 6 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator in the programmed necrosis pathway. This pathway is involved in various diseases, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain malignancies . This compound is designed to inhibit the kinase activity of RIPK1, thereby modulating inflammation and cell death processes.
Vorbereitungsmethoden
The synthesis of RIP1 kinase inhibitor 6 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, cyano, hydroxyl, and alkoxy . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
RIP1 kinase inhibitor 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups .
Wissenschaftliche Forschungsanwendungen
RIP1 kinase inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.
Biology: Investigated for its role in modulating cell death and inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, neurodegenerative diseases, and inflammatory conditions
Wirkmechanismus
RIP1 kinase inhibitor 6 exerts its effects by binding to the kinase domain of RIPK1, thereby inhibiting its activity. This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis, a form of programmed cell death . The molecular targets and pathways involved include the NF-κB, MAPK, and JNK pathways, which are critical for inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
RIP1 kinase inhibitor 6 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor that also targets the kinase domain but with different binding properties.
GSK2982772: A RIPK1 inhibitor investigated for its potential in treating rheumatoid arthritis.
Compound 56 (RIPA-56): A highly potent and metabolically stable RIPK1 inhibitor used in preclinical studies.
This compound stands out due to its improved metabolic stability and efficacy in both human and murine cells .
Eigenschaften
Molekularformel |
C19H18F2N2O3 |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[3-(2,4-difluorophenoxy)azetidin-1-yl]-[(3S)-3-phenyl-1,2-oxazolidin-2-yl]methanone |
InChI |
InChI=1S/C19H18F2N2O3/c20-14-6-7-18(16(21)10-14)26-15-11-22(12-15)19(24)23-17(8-9-25-23)13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,11-12H2/t17-/m0/s1 |
InChI-Schlüssel |
KKNNNDKGZLIQBU-KRWDZBQOSA-N |
Isomerische SMILES |
C1CON([C@@H]1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |
Kanonische SMILES |
C1CON(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.